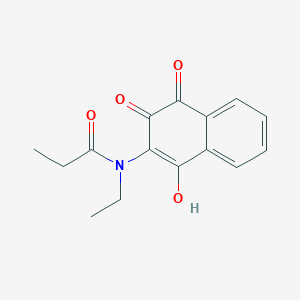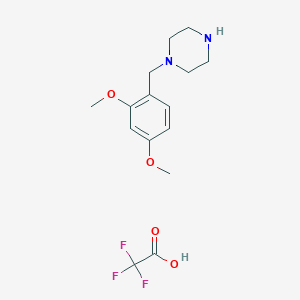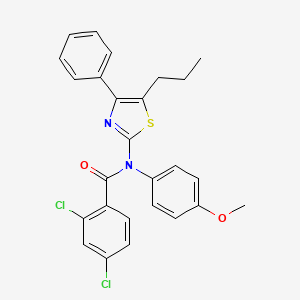
2-(4-chlorophenyl)-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-4-quinolinecarboxamide, also known as CQ, is a synthetic compound that belongs to the quinoline family. It has been extensively studied for its various applications in scientific research. CQ is a potent inhibitor of autophagy, a cellular process that plays a crucial role in maintaining cellular homeostasis.
科学研究应用
2-(4-chlorophenyl)-4-quinolinecarboxamide has been widely used in scientific research for its ability to inhibit autophagy. Autophagy is a cellular process that involves the degradation and recycling of cellular components to maintain cellular homeostasis. Dysregulation of autophagy has been linked to various diseases, including cancer, neurodegenerative disorders, and infectious diseases. 2-(4-chlorophenyl)-4-quinolinecarboxamide has been shown to sensitize cancer cells to chemotherapy by inhibiting autophagy, making it a potential therapeutic agent for cancer treatment. 2-(4-chlorophenyl)-4-quinolinecarboxamide has also been studied for its potential use in the treatment of infectious diseases, such as malaria and COVID-19.
作用机制
2-(4-chlorophenyl)-4-quinolinecarboxamide inhibits autophagy by blocking the fusion of autophagosomes with lysosomes, which prevents the degradation of cellular components. 2-(4-chlorophenyl)-4-quinolinecarboxamide also inhibits the lysosomal acidification required for autophagy, leading to the accumulation of autophagosomes. The accumulation of autophagosomes can lead to the activation of the apoptotic pathway, resulting in cell death.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-4-quinolinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy. 2-(4-chlorophenyl)-4-quinolinecarboxamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-(4-chlorophenyl)-4-quinolinecarboxamide has been studied for its potential use in the treatment of infectious diseases, such as malaria and COVID-19.
实验室实验的优点和局限性
2-(4-chlorophenyl)-4-quinolinecarboxamide has several advantages as a research tool. It is a potent inhibitor of autophagy, making it a valuable tool for studying the role of autophagy in various cellular processes and diseases. 2-(4-chlorophenyl)-4-quinolinecarboxamide is also relatively easy to obtain and has a low cost compared to other autophagy inhibitors. However, 2-(4-chlorophenyl)-4-quinolinecarboxamide has some limitations. It has been shown to have off-target effects, which can complicate the interpretation of experimental results. Additionally, 2-(4-chlorophenyl)-4-quinolinecarboxamide has been shown to have cytotoxic effects at high concentrations, which can limit its use in some experiments.
未来方向
There are several future directions for the use of 2-(4-chlorophenyl)-4-quinolinecarboxamide in scientific research. One direction is the development of more specific autophagy inhibitors that can target specific components of the autophagy pathway. Another direction is the use of 2-(4-chlorophenyl)-4-quinolinecarboxamide in combination with other drugs to enhance its therapeutic effects. Additionally, the use of 2-(4-chlorophenyl)-4-quinolinecarboxamide in the treatment of infectious diseases, such as malaria and COVID-19, is an area of active research. Overall, 2-(4-chlorophenyl)-4-quinolinecarboxamide has a promising future as a research tool and potential therapeutic agent.
合成方法
2-(4-chlorophenyl)-4-quinolinecarboxamide can be synthesized through a multi-step process involving the condensation of 4-chloroaniline with 2-cyanobenzaldehyde, followed by cyclization and subsequent amidation. The final product is obtained after purification through recrystallization.
属性
IUPAC Name |
2-(4-chlorophenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O/c17-11-7-5-10(6-8-11)15-9-13(16(18)20)12-3-1-2-4-14(12)19-15/h1-9H,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQZEVKHEAKKSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(p-Chlorophenyl)-4-quinolinecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methyl-2-propen-1-yl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4926007.png)
![4-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B4926016.png)
![2-(4-hydroxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B4926022.png)

![1-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide](/img/structure/B4926040.png)
![2-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B4926045.png)

![methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-4-{[(3-hydroxy-2,2-dimethylpropyl)amino]carbonyl}-1,2-dimethyl-2-pyrrolidinecarboxylate](/img/structure/B4926051.png)
![2-(2-oxo-1,3-oxazolidin-3-yl)-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]acetamide](/img/structure/B4926058.png)
![N'-(1-ethyl-1H-1,2,4-triazol-3-yl)-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B4926061.png)
![1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene)](/img/structure/B4926078.png)
![2-[bis(4-chlorophenyl)phosphoryl]butanoic acid](/img/structure/B4926094.png)

